molecular formula C9H11ClFNO B1393065 (R)-8-fluorochroman-4-amine hydrochloride CAS No. 730980-49-1

(R)-8-fluorochroman-4-amine hydrochloride

Cat. No. B1393065
CAS RN: 730980-49-1
M. Wt: 203.64 g/mol
InChI Key: CDKWCMPLLLFKBM-DDWIOCJRSA-N
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Description

(R)-8-Fluorochroman-4-amine hydrochloride, also known as R8FC, is a fluorinated amine derivative with a wide range of applications in the medical and scientific research fields. It is a potent agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. R8FC has also been used in laboratory experiments to study the biochemical and physiological effects of serotonin receptor agonists.

Scientific Research Applications

1. Potential as a 5-HT1A Receptor Antagonist

(R)-8-fluorochroman-4-amine hydrochloride may have potential applications in the study of 5-HT1A receptors. A series of novel 6-fluorochroman derivatives, which are structurally related to this compound, were synthesized and evaluated as antagonists for the 5-HT1A receptor. These compounds demonstrated good to excellent ligand behavior at the 5-HT1A receptor and showed selective antagonist activity in assays using forskolin-stimulated adenylate cyclase in CHO cells expressing human 5-HT1A receptors. This suggests a potential application of this compound in the development of new pharmacological agents targeting 5-HT1A receptors (Yasunaga et al., 1998).

2. Role in Fluorogenic and Chromogenic Sensing

This compound could play a role in the development of fluorogenic and chromogenic sensors, particularly for detecting biologically significant gases like hydrogen sulfide (H2S). Research on chromogenic and fluorogenic sensors, including those based on fluorochroman derivatives, highlights various recognition mechanisms, such as bond cleavage or reduction reactions, leading to changes in color and/or emission. These mechanisms are crucial for designing highly selective colorimetric or fluorimetric probes for detecting H2S in living cells (Li, Yin, & Huo, 2015).

3. Application in Fluorimetric and Spectrophotometric Techniques

The chemical properties of this compound suggest its utility in fluorimetric and spectrophotometric methods. Such methods often use fluorogenic and chromogenic reagents for the determination of amines in pharmaceutical and biological samples. The structural characteristics of this compound, such as its fluorine atom and chroman ring, make it a potential candidate for developing sensitive and selective assays in these fields (Elbashir, Suliman, & Aboul‐Enein, 2011).

properties

IUPAC Name

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKWCMPLLLFKBM-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680598
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

730980-49-1
Record name (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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